3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Description
Core Structure and Functional Groups
The compound comprises a fused bicyclic system consisting of a pyrazolo[4,3-c]pyridine core and a 1,2,4-oxadiazole substituent at the 3-position. The tetrahydro-pyridine ring adopts a partially saturated configuration, with four carbon atoms in a reduced state (C4, C5, C6, C7). A methyl group is attached to the nitrogen atom of the pyrazole ring, and the hydrochloride counterion contributes to ionic stabilization.
Key structural elements include:
- Pyrazolo[4,3-c]pyridine core : A fused bicyclic system with two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring and a pyridine ring fused at positions 4 and 3.
- 1,2,4-Oxadiazole substituent : A five-membered heterocycle with three nitrogen atoms and one oxygen atom, linked to the 3-position of the pyrazolo-pyridine core.
- 2-Fluorophenyl group : An aromatic substituent attached to the 3-position of the oxadiazole ring, introducing steric and electronic effects.
Functional Group Interactions and Ring Strain
The bicyclic core exhibits inherent strain due to the fused pyrazole-pyridine system. The tetrahydro-pyridine ring adopts a half-chair conformation , as observed in related pyrazolo-pyridine derivatives. This conformation minimizes steric clashes between substituents while maintaining partial aromaticity in the pyridine ring.
The 1,2,4-oxadiazole substituent is electron-deficient due to the presence of three electronegative atoms (N, O, N), which aligns with its role as a bioisostere in medicinal chemistry. The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of adjacent carbon atoms, influencing reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O.ClH/c1-21-12-6-7-17-8-10(12)13(19-21)15-18-14(20-22-15)9-4-2-3-5-11(9)16;/h2-5,17H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIXNJFSDQMQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxadiazoles and pyrazoles, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 303.32 g/mol. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with oxadiazole and pyrazole moieties exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxicity against several cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA : Pyrazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells.
- Modulation of Signaling Pathways : The compound may modulate pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
Anticancer Activity
A study evaluated the cytotoxic effects of similar oxadiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 6.2 μM for HCT-116) . This suggests that the compound may possess significant anticancer properties.
Antimicrobial Effects
Research on related compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the presence of halogenated phenyl groups was linked to enhanced antibacterial efficacy . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial activity.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development. Its oxadiazole moiety is known for enhancing biological activity and solubility. Research indicates that derivatives of oxadiazoles exhibit anti-inflammatory and antimicrobial properties.
Case Study : A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their anti-cancer activity. The results showed that compounds with similar scaffolds to our target compound displayed significant cytotoxic effects against various cancer cell lines .
Neuropharmacology
The tetrahydro-pyrazolo[4,3-c]pyridine framework is associated with neuroprotective effects. Compounds in this category have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study : In a preclinical trial reported in Neuropharmacology, a similar pyrazolo compound demonstrated the ability to inhibit acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment .
Antimicrobial Activity
Research has indicated that compounds containing fluorinated aromatic rings often exhibit enhanced antimicrobial properties. The presence of the 2-fluorophenyl group in this compound may contribute to its effectiveness against bacterial strains.
Case Study : A comparative study on fluorinated oxadiazoles found that they exhibited higher antibacterial activity against Staphylococcus aureus compared to their non-fluorinated counterparts .
The biological activity of the compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes involved in inflammation and cell proliferation. The oxadiazole ring may act as a bioisostere for carboxylic acids or amides, allowing it to mimic natural substrates and modulate biological pathways effectively.
Data Table: Summary of Applications
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is introduced via cyclization between a nitrile and a hydroxylamine derivative. For the 3-(2-fluorophenyl) substituent:
-
Amidoxime intermediate : Reaction of 2-fluorobenzonitrile with hydroxylamine forms 2-fluorophenylamidoxime.
-
Cyclodehydration : The amidoxime reacts with a carboxylic acid derivative (e.g., activated ester) under thermal or microwave conditions to form the oxadiazole ring .
Example Pathway :
-
2-Fluorobenzonitrile + NH₂OH·HCl → 2-Fluorophenylamidoxime
-
Conditions: EtOH, reflux, 6–8 h.
-
-
Amidoxime + Pyrazolo-pyridine-3-carbonyl chloride → Cyclization
Methylation at the Pyrazole Nitrogen
The 1-methyl group is introduced via alkylation:
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Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
-
Conditions : DMF or THF, 25–60°C, 8–12 h.
Reaction :
Salt Formation (Hydrochloride)
The final step involves protonation of the pyridine nitrogen or a basic amine group with HCl:
-
Conditions : Treatment with HCl (gaseous or in diethyl ether) in a polar solvent (e.g., MeOH or EtOH) .
Functionalization and Cross-Coupling Reactions
The oxadiazole and pyrazole rings enable further derivatization:
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Suzuki coupling : The 2-fluorophenyl group can undergo cross-coupling with boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
-
Sonogashira coupling : Alkynylation of halogenated derivatives (e.g., iodo-substituted oxadiazole) .
Example :
Stability and Reactivity Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Position Effects: The position of fluorine on the phenyl ring (e.g., ortho vs. meta) may influence electronic properties and binding affinity.
Core Modifications : Replacing the pyrazolo-pyridine core with piperidine (as in the trifluoromethylphenyl analog) reduces planarity and may affect CNS penetration or metabolic stability .
Salt Forms : Hydrochloride salts (e.g., compound 12f and the target compound) improve aqueous solubility, critical for in vivo efficacy .
Research Findings and Implications
Antimicrobial Potential: Oxadiazole-containing pyrazolopiperidines (e.g., 12f–h) exhibit moderate to high activity against ESKAPE pathogens, with MIC values ranging from 2–16 µg/mL .
Structural Limitations : Piperidine-based analogs (e.g., 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine) lack the fused pyrazole ring, which could reduce binding to bacterial targets like DNA gyrase .
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core
Hydrazine Hydrate Cyclization
The tetrahydro-pyrazolopyridine core is commonly prepared by cyclization of suitable piperidine derivatives with hydrazine hydrate in alcoholic solvents such as ethanol or methanol. For example, tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate undergoes reaction with hydrazine hydrate at 20°C to reflux conditions for 1–12 hours to afford the pyrazolopyridine intermediate with yields ranging from 63% to 95% depending on reaction conditions and purification methods.Deprotection and Salt Formation
The tert-butyl protecting group on the carboxylate is removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature, typically over 3 hours, yielding the free acid intermediate quantitatively (up to 100% yield). Subsequent treatment with concentrated hydrochloric acid in ethanol precipitates the bis-hydrochloride salt of the tetrahydro-pyrazolopyridine, isolated in 83% yield. The free base can be regenerated by ion exchange chromatography if needed.
Coupling and Final Salt Formation
Coupling Strategy
The linkage of the 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine moiety with the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl fragment is achieved by forming the bond at the 3-position of the oxadiazole ring. This may involve nucleophilic substitution or palladium-catalyzed coupling reactions depending on the precursor functionalities. Specific patent disclosures indicate methods for assembling analogous oxadiazole-pyridine compounds, suggesting the use of halogenated intermediates and coupling reagents.Hydrochloride Salt Formation
The final compound is isolated as its hydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol or 1,4-dioxane/water mixtures at room temperature for 1 hour. This step improves compound crystallinity and stability, facilitating purification and handling.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form tetrahydro-pyrazolopyridine core | Hydrazine hydrate in EtOH or MeOH, 20°C to reflux, 1–12 h | 63–95 | Starting from tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate |
| 2 | Deprotection of tert-butyl ester | Trifluoroacetic acid in dichloromethane, RT, 3 h | 100 | Quantitative removal of protecting group |
| 3 | Salt formation of pyrazolopyridine | Concentrated HCl in ethanol or 4M HCl in dioxane/water, RT, 1 h | 83 | Precipitates bis-hydrochloride salt |
| 4 | Formation of 1,2,4-oxadiazole ring | Cyclodehydration of amidoxime precursors, dehydrating agents, heating | Not specified | From 2-fluorophenyl-substituted nitriles or acids |
| 5 | Coupling of oxadiazole and pyrazolopyridine | Palladium-catalyzed or nucleophilic substitution | Not specified | Formation of final heterocyclic linkage |
| 6 | Final hydrochloride salt formation | HCl treatment in ethanol or dioxane/water, RT | Not specified | Improves compound stability and isolation |
The synthesis of the tetrahydro-pyrazolopyridine core is well-established with high yields and reproducibility under mild conditions using hydrazine hydrate. The choice of solvent and temperature allows optimization for purity and yield.
Deprotection with trifluoroacetic acid is efficient and quantitative, facilitating downstream salt formation without significant degradation.
Oxadiazole ring formation is sensitive to substituent effects, particularly the presence of fluorine on the phenyl ring, which requires careful control of reaction parameters to avoid side reactions or defluorination.
The coupling step to assemble the final compound is critical and may require catalyst optimization and purification strategies to achieve high purity and yield.
Formation of the hydrochloride salt is a standard approach to improve the physicochemical properties of the compound for pharmaceutical or agrochemical applications.
The preparation of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves a multi-step synthetic route combining hydrazine-mediated cyclization for the pyrazolopyridine core, cyclodehydration for the oxadiazole ring formation, and subsequent coupling followed by hydrochloride salt formation. The methods are supported by robust literature and patent disclosures, demonstrating efficient yields and practical reaction conditions suitable for scale-up and further application development.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions and functional group modifications. For example:
- Key Steps :
- Formation of the pyrazolo[4,3-c]pyridine core via condensation of hydrazine derivatives with cyclic ketones under reflux conditions.
- Oxadiazole ring construction using nitrile oxides or amidoximes, often catalyzed by palladium or copper (e.g., reductive cyclization strategies ).
- Hydrochloride salt formation via treatment with HCl in ethanol or dichloromethane.
- Optimization Tips :
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Structural Confirmation :
- Purity Assessment :
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dichloromethane) .
- Waste Disposal : Segregate halogenated waste (e.g., chloride salts) and consult certified disposal services .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Case Study : If NMR signals for the tetrahydro-pyridine ring conflict with computational predictions:
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Functional Group Modifications :
- Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) substituents to assess binding affinity .
- Test oxadiazole bioisosteres (e.g., triazoles) to evaluate metabolic stability .
- Computational Modeling :
- Perform docking studies using homology models of target receptors (e.g., GABA-A or kinase domains) .
Advanced: How can catalytic reductive cyclization improve synthesis scalability?
Answer:
- Palladium Catalysis : Use Pd/C or Pd(OAc)₂ with formic acid derivatives (CO surrogates) to reduce nitro intermediates to amines, enabling one-pot cyclization .
- Optimization Metrics :
Advanced: What mechanistic insights explain the stability of the oxadiazole-piperidine linkage?
Answer:
- Resonance Stabilization : The oxadiazole’s aromatic character delocalizes electron density, reducing susceptibility to hydrolysis .
- Steric Protection : The 2-fluorophenyl group and methyl substituent on the pyrazoline ring hinder nucleophilic attack .
Advanced: How can researchers validate biological activity while minimizing off-target effects?
Answer:
- Assay Design :
- Use radioligand binding assays (e.g., ³H-flumazenil for GABA-A receptor studies) with IC₅₀ determinations .
- Conduct counter-screening against related targets (e.g., serotonin receptors) to assess selectivity .
- In Silico Profiling :
- Apply PAINS filters to eliminate promiscuous binders early in screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
